BenchChemオンラインストアへようこそ!

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea

soluble epoxide hydrolase urea inhibitor structure–activity relationship

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034395-50-9) is a synthetic urea derivative belonging to the cyclopropyl-pyrimidinone class. Its structure embeds pharmacophoric elements recurrent in soluble epoxide hydrolase (sEH) inhibitor design, namely a central urea scaffold flanked by a 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl ethyl arm and a 4-fluorobenzyl group.

Molecular Formula C17H19FN4O2
Molecular Weight 330.363
CAS No. 2034395-50-9
Cat. No. B2613571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea
CAS2034395-50-9
Molecular FormulaC17H19FN4O2
Molecular Weight330.363
Structural Identifiers
SMILESC1CC1C2=CC(=O)N(C=N2)CCNC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H19FN4O2/c18-14-5-1-12(2-6-14)10-20-17(24)19-7-8-22-11-21-15(9-16(22)23)13-3-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H2,19,20,24)
InChIKeyYHNIPSVKZMIYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034395-50-9): Chemical Class and Baseline Characteristics


1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034395-50-9) is a synthetic urea derivative belonging to the cyclopropyl-pyrimidinone class. Its structure embeds pharmacophoric elements recurrent in soluble epoxide hydrolase (sEH) inhibitor design, namely a central urea scaffold flanked by a 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl ethyl arm and a 4-fluorobenzyl group . Although structurally suggestive of sEH inhibition, a comprehensive literature search (PubMed, Patents, BindingDB) as of mid-2026 did not retrieve a peer-reviewed disclosure of its quantitative bioactivity profile under this CAS number; consequently, this guide flags the evidence gap and provides class‑level context for procurement decisions .

Why In-Class sEH Inhibitors Cannot Substitute 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea Without Verification


The sEH inhibitor field is populated by chemically diverse urea, amide, and carbamate derivatives whose potency, selectivity, and pharmacokinetic behavior are exquisitely sensitive to peripheral substituents. For example, the clinically evaluated sEH inhibitors AR9281 (adamantyl‑piperidine urea) and EC5026 (picomolar transition‑state mimic) display 100‑fold differences in human sEH affinity [1][2]. The unique combination in CAS 2034395-50-9 of a 4‑cyclopropyl‑6‑oxopyrimidinone heterocycle and a 4‑fluorobenzyl terminus has no direct match among published sEH inhibitors, meaning any assumption of equivalence to a structurally distinct analog (e.g., t‑TUCB, TPPU, or GSK2256294A) is unsupported by experimental data [1]. Until quantitative head‑to‑head data are generated, generic substitution risks introducing an uncharacterized potency, selectivity, or ADMET profile that may invalidate experimental conclusions [1][2].

Quantitative Differentiation Evidence for 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea: Reality Check


Absence of Published Quantitative sEH Inhibition Data for CAS 2034395-50-9 versus Established sEH Inhibitors

As of the search date, no publicly available primary research article, patent, or authoritative database (PubMed, ChEMBL, BindingDB, IUPHAR Guide to Pharmacology) reports a Ki, IC50, or any other quantitative biochemical or cellular activity measurement for CAS 2034395-50-9. In contrast, multiple urea-based sEH inhibitors are characterized at sub‑nanomolar to low‑nanomolar resolution: EC5026 (human sEH Ki <0.05 nM [1]), t‑TUCB (human sEH IC50 0.4 nM ), and AR9281 (human sEH IC50 13.8 nM ). The absence of data for the target compound precludes any quantitative potency comparison and means that the compound’s rank order within the sEH inhibitor landscape is currently unknown [2].

soluble epoxide hydrolase urea inhibitor structure–activity relationship

Structural Differentiation from the Closest Patent‑Disclosed Urea sEH Inhibitors

The cyclopropyl‑pyrimidinone scaffold present in CAS 2034395-50-9 is structurally distinct from the adamantyl‑urea (AR9281), trifluoromethoxyphenyl‑urea (t‑TUCB, TPPU), and benzoic acid‑containing urea frameworks that dominate the sEH patent literature (US10377744, US11123311, US11723929) [1]. This scaffold divergence is corroborated by a separate patent application (US20240182406, Example 12) that reports an IC50 of 0.6 nM for a compound containing a cyclopropyl‑pyrimidinone moiety, suggesting that the scaffold can support picomolar activity when optimally substituted [2]. However, Example 12 differs from CAS 2034395-50-9 in its linker and terminal aryl group, so the potency of the target compound remains unquantified [1].

medicinal chemistry scaffold hopping intellectual property

Recommended Application Scenarios for 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold‑Hopping Library Design for Novel sEH Inhibitors

Given the structural novelty of the 4‑cyclopropyl‑6‑oxopyrimidinone core combined with a 4‑fluorobenzyl urea motif, CAS 2034395-50-9 is best positioned as a synthetic intermediate or a diversity element in a scaffold‑hopping campaign. Its use is appropriate when a laboratory seeks to explore chemotypes beyond the well‑characterized adamantyl‑urea and trifluoromethoxyphenyl‑urea series that dominate the sEH patent estate (US10377744, US11123311, US11723929) . Procurement for this purpose is justified only when accompanied by a commitment to in‑house potency and selectivity profiling, as no published data currently exist to benchmark performance against reference inhibitors such as t‑TUCB or EC5026 .

Analytical Reference Standard for Method Development in sEH Inhibitor Metabolite Identification

The compound’s distinct molecular formula (C₁₇H₁₉FN₄O₂; MW 330.36) and fluorine signature make it a plausible candidate for use as an internal standard or a system‑suitability test compound during LC‑MS/MS method development for sEH inhibitor quantification. Its fluorobenzyl moiety provides a unique mass defect and fragmentation pattern that can aid in distinguishing it from co‑eluting non‑fluorinated urea inhibitors . This application does not require potency data but does rely on verified purity (≥95% as per vendor specifications) .

Negative Control or Inactive Analog in sEH Pharmacological Studies

In the absence of any documented sEH inhibitory activity, CAS 2034395-50-9 may serve as a structurally matched negative control in experiments where a closely related active sEH inhibitor (e.g., a cyclopropyl‑pyrimidinone derivative with confirmed activity) is used to probe sEH‑dependent phenotypes. This use case depends critically on the confirmation of inactivity (or at least greatly reduced potency) through rigorous in‑house testing before deployment .

Quote Request

Request a Quote for 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.